6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride
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Overview
Description
6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxypyrrolidinyl group, and a pyridine carboxamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include cyclopentylamine, DIPEA, EtOAc, CuCl, 6-methylpicolinic acid, NaI, K2CO3, DMSO, HCl, THF, oxone, DMF, SOCl2, and dimethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone and DMF.
Reduction: Reduction reactions may involve the use of reducing agents like NaBH4.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxone, DMF, NaBH4, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine carboxamides.
Scientific Research Applications
6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-n-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide hydrochloride include:
- 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c1-17-9-6-13-5-8(9)15-11(16)7-3-2-4-10(12)14-7;/h2-4,8-9,13H,5-6H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWGOQZNTFCUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1NC(=O)C2=NC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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